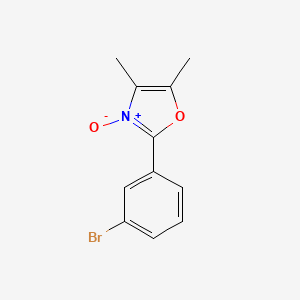

2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-7-8(2)15-11(13(7)14)9-4-3-5-10(12)6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSCNCDVQOXQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=[N+]1[O-])C2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies

Established Synthetic Routes to Oxazole (B20620) N-Oxides

Traditional methods for synthesizing the oxazole N-oxide core have been well-documented and provide reliable, albeit sometimes harsh, pathways to these compounds.

A primary and direct route to 2,4,5-trisubstituted oxazole N-oxides involves the condensation of an α-diketone monooxime with an aldehyde. google.comgoogle.com For the synthesis of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, this method would utilize 3-bromobenzaldehyde (B42254) and diacetyl monooxime (an α-keto-oxime). This reaction is typically acid-catalyzed, where the aldehyde reacts with the hydroxylamino group of the oxime, followed by cyclization and dehydration to form the final N-oxide ring structure. This approach is advantageous as it constructs the target heterocyclic system in a single key step from readily available starting materials. google.com The process avoids the need to isolate potentially unstable intermediate N-oxides as individual compounds. google.com

Table 1: Reactants for Condensation Synthesis

| Target Compound | Aldehyde Component | α-Diketone Monooxime Component |

|---|

Oxidative cyclization methods form the oxazole N-oxide ring through an intramolecular cyclization process coupled with an oxidation event. researchgate.net These strategies often start with acyclic precursors that are designed to fold and close into the desired heterocyclic system under the influence of an oxidizing agent. For example, various enamides can undergo oxidative cyclization to yield oxazoles via vinylic C-H bond functionalization, and similar strategies can be envisioned for N-oxide synthesis. organic-chemistry.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are frequently used to mediate such transformations, providing a metal-free pathway to oxazoline (B21484) and, by extension, oxazole derivatives. nsf.gov The key is the formation of the N-O bond during the ring-closing step, which can be achieved by designing a precursor that incorporates a latent N-oxide functionality or by the reaction conditions promoting oxidation at the nitrogen atom during cyclization. researchgate.netmdpi.com

One of the most straightforward and common methods for preparing oxazole N-oxides is the direct oxidation of the corresponding parent oxazole. mdpi.com This two-step approach first requires the synthesis of 2-(3-Bromophenyl)-4,5-dimethyloxazole. The parent oxazole can be synthesized through various established methods, such as the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) or transition metal-mediated protocols. wikipedia.org

Once the parent oxazole is obtained, it is treated with a suitable oxidizing agent to form the N-oxide. A variety of oxidants are effective for this transformation, with peroxy acids being particularly common. rsc.org

m-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of heterocyclic compounds. rsc.orgsemanticscholar.orgdntb.gov.ua The reaction is typically performed in a chlorinated solvent at or below room temperature.

Hydrogen peroxide (H₂O₂) can also be employed, often in the presence of an acid or metal catalyst to enhance its oxidizing power. mdpi.com

Other oxidation systems, such as hypochlorous acid (HOF), may also be utilized for the conversion of N-heterocyclic aromatic frameworks to their N-oxides. mdpi.com

It is noted that in some cases, oxidation of oxazolines (4,5-dihydrooxazoles) with m-CPBA can lead to oxaziridines, which can then be isomerized to the corresponding oxazoline N-oxides on silica (B1680970) gel. semanticscholar.org

Table 2: Common Oxidizing Agents for Parent Oxazole N-Oxidation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ or CHCl₃, room temperature | rsc.orgsemanticscholar.org |

| Hydrogen Peroxide (H₂O₂) | Often with H₂SO₄ or other catalysts | mdpi.com |

Annulation strategies involve the construction of the oxazole N-oxide ring onto a pre-existing molecular fragment. These methods are a cornerstone of heterocyclic chemistry. In the context of N-oxides, the strategy can involve cyclizing a precursor where the N-O bond is already present. mdpi.com For instance, a suitably substituted nitro compound could undergo a reductive cyclization, or an intermediate containing a nitroso group could be trapped intramolecularly to form the heterocyclic ring. researchgate.net These classical approaches offer versatility but may require more complex, multi-step syntheses of the acyclic precursors compared to more convergent methods.

Advanced and Green Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These strategies often utilize catalytic systems to achieve transformations under milder conditions with higher atom economy. ijpsonline.commdpi.com

Transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including oxazoles. strath.ac.ukresearchgate.netjst.go.jp While many of these methods directly yield the oxazole, they are critical for producing the necessary precursors for subsequent N-oxidation in an efficient and "green" manner. Furthermore, some oxidative cyclization reactions that are catalyzed by transition metals can be tuned to favor the N-oxide product.

Copper-Catalyzed Reactions : Copper catalysts are effective for tandem oxidative cyclizations that produce polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Copper(II) triflate has been used to catalyze the reaction between α-diazoketones and amides. ijpsonline.com Nanoparticle-based copper catalysts also offer eco-friendly options with high reusability. jsynthchem.com

Palladium-Catalyzed Reactions : Palladium catalysts are widely used in cross-coupling reactions to construct the oxazole core. For instance, the reaction of N-propargylamides with aryl iodides can provide 2,5-disubstituted oxazoles. organic-chemistry.org

Gold and Silver-Catalyzed Reactions : Gold and silver catalysts are particularly effective in activating alkynes. They can catalyze the cycloisomerization of propargylic amides to form oxazoles, often under very mild conditions. researchgate.net Gold-catalyzed oxidative annulation involving ynamides and nitriles is another advanced route. organic-chemistry.org

These metal-catalyzed reactions represent the forefront of efficient oxazole synthesis. By combining these advanced methods for creating the parent heterocycle with a subsequent clean oxidation step, or by developing one-pot tandem procedures, the synthesis of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide can be achieved with high efficiency and adherence to the principles of green chemistry. ijpsonline.com

Table 3: Examples of Transition Metal-Catalyzed Oxazole Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Relevance to Target Compound | Reference |

|---|---|---|---|---|

| Copper (Cu) | Oxidative Cyclization | Enamides | Synthesis of the parent oxazole core | organic-chemistry.org |

| Palladium (Pd) | Coupling/Cyclization | N-propargylamides, Aryl iodides | Synthesis of the parent 2-aryl oxazole | organic-chemistry.org |

Transition Metal-Catalyzed Methods (e.g., Pd, Cu, Au, Ag)

Cross-Coupling Based Approaches for Aryl Substituents

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. For the synthesis of 2-aryl oxazoles, these methods are typically used to introduce the aryl substituent at the C2 position of a pre-formed oxazole ring.

A plausible and widely applicable strategy involves a Suzuki-Miyaura cross-coupling reaction. This approach would begin with a 2-halo-4,5-dimethyloxazole-3-oxide intermediate. This intermediate could then be coupled with 3-bromophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. Alternatively, the parent 2-(3-bromophenyl)-4,5-dimethyloxazole could be synthesized first via a similar coupling strategy, followed by N-oxidation. For instance, the Suzuki coupling of 4-(4-bromophenyl)-2,5-dimethyloxazole with various phenyl boronic acids has been demonstrated, suggesting the feasibility of this approach. researchgate.net

Similarly, direct C-H arylation offers an increasingly attractive alternative, avoiding the need for pre-halogenation of the oxazole ring. researchgate.net This method would involve the reaction of 4,5-dimethyloxazole-3-oxide with a 3-bromoaryl halide, typically catalyzed by a palladium complex. While direct arylation of oxazole N-oxides is less common, palladium-catalyzed direct arylation has been successfully applied to a wide range of azine and azole N-oxides, showing preferential reaction at the C2 position under mild conditions. researchgate.net

| Coupling Reaction | Proposed Substrates | Catalyst/Reagents | Analogy/Rationale |

| Suzuki-Miyaura Coupling | 2-chloro-4,5-dimethyloxazole-3-oxide + 3-bromophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Well-established for coupling arylboronic acids to halo-heterocycles, including oxazoles. researchgate.netthieme-connect.de |

| Direct C-H Arylation | 4,5-dimethyloxazole-3-oxide + 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene | Pd(OAc)₂, Ligand (e.g., phosphine), Base | Avoids pre-functionalization of the oxazole ring; proven effective for other azole N-oxides. researchgate.netresearchgate.net |

Oxidative Cyclization Catalysis

Oxidative cyclization methods construct the heterocyclic ring through an intramolecular cyclization coupled with an oxidation event, often in a single pot. A highly relevant approach for the direct synthesis of oxazole N-oxides involves the condensation of α-diketone monooximes with aldehydes. researchgate.net

For the target molecule, this would involve the reaction of 3-(hydroxyimino)butan-2-one with 3-bromobenzaldehyde. This condensation, typically promoted by hydrogen chloride gas or, more recently, boron trifluoride, leads directly to the formation of the 2-aryl-4,5-dimethyloxazole-3-oxide structure. researchgate.netresearchgate.net A recent protocol utilizing boron trifluoride etherate has been shown to be effective for a broad scope of derivatives, yielding stable BF₃ complexes of the oxazole N-oxide products. researchgate.netresearchgate.net This method is advantageous as it builds the complete, oxidized heterocyclic core in a single, convergent step.

Plausible Reaction Scheme for Oxidative Cyclization:

3-(hydroxyimino)butan-2-one + 3-bromobenzaldehyde --(HCl or BF₃·OEt₂)--> 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide

This approach directly yields the desired N-oxide functionality, bypassing the need for a separate oxidation step.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. Several classical oxazole syntheses can be adapted to microwave-assisted conditions.

One prominent example is the Van Leusen oxazole synthesis, which involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov To generate the target structure, 3-bromobenzaldehyde would be reacted with a substituted TosMIC derivative, or alternatively, the reaction could be adapted to form a 2,4,5-trisubstituted system. Microwave-assisted Van Leusen reactions have been reported to efficiently produce 5-aryl-oxazoles. nih.gov

Another relevant microwave-assisted method is the reaction of an α-haloketone with an amide. For instance, the cyclization of a para-substituted 2-bromoacetophenone (B140003) with urea (B33335) in DMF has been successfully conducted under microwave irradiation to form 2-amino-4-aryloxazoles. researchgate.net A similar strategy could be envisioned starting from 2-bromo-1-(3-bromophenyl)propan-1-one (B1353911) and acetamide (B32628) to form the parent oxazole, which could then be oxidized. The significant reduction in reaction time from hours to minutes makes this an attractive approach. nih.govsemanticscholar.org

| Reaction Type | Reactants | Conditions | Key Advantage |

| Van Leusen Reaction | 3-Bromobenzaldehyde, TosMIC | K₃PO₄, Isopropanol, MW (65°C, 8 min) | Rapid, one-pot formation of the oxazole ring. nih.gov |

| Hantzsch-type Synthesis | 2-Bromo-1-(p-bromophenyl)ethan-1-one, Acetamide | MW irradiation | Accelerated cyclization compared to conventional heating. researchgate.net |

Ultrasound-Induced Syntheses

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocycles, including oxazoles and their precursors.

A notable application is in the Erlenmeyer-Plöchl reaction for the synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones, which are key intermediates for oxazoles. The condensation of hippuric acid with various aryl aldehydes, catalyzed by zinc acetate, proceeds efficiently under ultrasonic conditions (35 KHz) in just 4 to 8 minutes. While this specific reaction leads to an oxazolinone, it demonstrates the principle of using ultrasound to accelerate the cyclization reactions that form the core oxazole scaffold.

A plausible sonochemical route to the target compound could involve adapting a one-pot, three-component synthesis. For example, ultrasound has been used to promote the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from aldehydes and hydroxylamine) with alkenes. Adapting such a methodology could provide an energy-efficient and rapid pathway to the desired heterocyclic system.

Polymer-Supported Reagent Methodologies

The use of polymer-supported reagents simplifies synthetic procedures by facilitating the removal of excess reagents and byproducts, often requiring only simple filtration. This approach enhances the "green" profile of a synthesis by minimizing complex purification steps like column chromatography.

For oxazole synthesis, polymer-supported triphenylphosphine (B44618) (poly-TPP) has been employed successfully. In a typical reaction forming a 2-amino-oxazole, an α-azido ketone reacts with an isothiocyanate. The key iminophosphorane intermediate is generated using poly-TPP. The resulting triphenylphosphine oxide byproduct remains bound to the polymer resin and is easily filtered off, greatly simplifying product isolation. This methodology was found to be effective even at room temperature.

Another powerful tool is polymer-supported tosylmethyl isocyanide (PS-TosMIC). In the Van Leusen reaction, using PS-TosMIC allows for the synthesis of 5-aryloxazoles where the tosyl byproduct is removed by filtration, streamlining the workup process. nih.gov

| Supported Reagent | Reaction Type | Role of Reagent | Advantage |

| Polymer-supported triphenylphosphine (poly-TPP) | Aza-Wittig type cyclization | Forms iminophosphorane intermediate | Simplifies purification by sequestering phosphine (B1218219) oxide byproduct. |

| Polymer-supported TosMIC (PS-TosMIC) | Van Leusen Synthesis | C2N1 "3-atom synthon" | Allows for easy removal of tosyl-related byproducts. nih.gov |

Solvent-Free and Mechanochemical Approaches

Solvent-free and mechanochemical methods, often employing ball-milling, represent a significant advancement in green chemistry. These techniques reduce or eliminate the need for organic solvents, minimizing waste and often increasing reaction efficiency.

While the mechanochemical synthesis of oxazole N-oxides has not been widely reported, the approach has been successfully applied to the synthesis of structurally related imidazole (B134444) N-oxides. In a reported procedure, 2-unsubstituted imidazole N-oxides were obtained in good to excellent yields by milling α-hydroxyiminoketones with paraformaldehyde and an amine. This provides a strong precedent for a similar synthesis of oxazole N-oxides. A plausible mechanochemical route to 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide would involve milling 3-(hydroxyimino)butan-2-one, 3-bromobenzaldehyde, and a nitrogen source under solvent-free or liquid-assisted grinding (LAG) conditions.

Furthermore, heterocyclic N-oxides themselves have been used as oxidants in mechanochemical reactions, demonstrating their stability and reactivity under ball-milling conditions. This suggests that the target N-oxide, once formed, would be stable under such processing.

Multi-Component Reactions for Oxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach offers high atom economy and rapid access to molecular complexity.

Several MCRs have been developed for the synthesis of trisubstituted oxazoles. One such strategy involves a tandem Passerini three-component coupling followed by a sequence of Staudinger/Aza-Wittig/isomerization reactions. researchgate.net This allows for the convergent synthesis of highly substituted oxazoles from simple starting materials like an acid, an aldehyde, and an isocyanide.

Another approach could involve a cerium(III)-catalyzed reaction between an alkynyl carboxylic acid, an isocyanide, and an organic azide, which has been shown to simultaneously generate both triazole and oxazole rings. By carefully selecting the starting components, an MCR could be designed to assemble the 2-(3-bromophenyl)-4,5-dimethyloxazole core. For instance, a reaction between 3-bromobenzoic acid, a suitable two-carbon component to provide the C4 and C5 methyl groups, and a nitrogen source could potentially yield the desired scaffold in a highly convergent manner.

Strategic Incorporation of the 3-Bromophenyl Moiety

One of the most direct and convergent approaches to the synthesis of 2-(3-Bromophenyl)-4,5-dimethyloxazole involves the use of a building block that already contains the 3-bromophenyl group. This strategy typically involves the condensation and cyclization of precursors where the C2-aryl bond is established early in the synthetic sequence. A prominent example of this approach is the Robinson-Gabriel synthesis and its variations, which utilize 2-acylamino-ketones as key intermediates. wikipedia.org

In a plausible synthetic route, 3-bromobenzoic acid can be converted to its corresponding acyl chloride, which is then used to acylate an aminoketone derived from 3-amino-2-butanone. The resulting N-(1-oxo-2-butyl)-3-bromobenzamide would then undergo acid-catalyzed cyclodehydration to form the 2-(3-bromophenyl)-4,5-dimethyloxazole. The final step would be the N-oxidation of the oxazole nitrogen, which can be achieved using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

A variation of this approach involves the reaction of 3-bromobenzaldehyde with diacetyl monoxime (a precursor to the 4,5-dimethyl segment) in the presence of a dehydrating agent. This condensation reaction directly assembles the oxazole ring with the desired substitution pattern. Subsequent N-oxidation would yield the final product.

Table 1: Representative Reaction Scheme using Pre-functionalized Building Blocks

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Bromobenzoic acid | 1. SOCl₂, reflux2. 3-Amino-2-butanone, base | N-(1-oxo-2-butyl)-3-bromobenzamide |

| 2 | N-(1-oxo-2-butyl)-3-bromobenzamide | H₂SO₄ or PPA, heat | 2-(3-Bromophenyl)-4,5-dimethyloxazole |

| 3 | 2-(3-Bromophenyl)-4,5-dimethyloxazole | m-CPBA, CH₂Cl₂ | 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide |

An alternative and highly versatile approach involves the formation of a 4,5-dimethyloxazole (B1362471) core that is functionalized at the C2 position with a group suitable for cross-coupling reactions. This allows for the late-stage introduction of the 3-bromophenyl moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose. nih.gov

This strategy would commence with the synthesis of a 2-halo-4,5-dimethyloxazole, for instance, 2-chloro- or 2-bromo-4,5-dimethyloxazole. This precursor can be prepared from commercially available starting materials. The subsequent Suzuki-Miyaura coupling with (3-bromophenyl)boronic acid in the presence of a palladium catalyst and a suitable base would then furnish 2-(3-bromophenyl)-4,5-dimethyloxazole. The final N-oxidation step would be carried out as described in the previous section.

The advantage of this post-cyclization arylation strategy lies in its modularity. A common 2-halo-4,5-dimethyloxazole intermediate can be used to synthesize a wide variety of 2-aryl-substituted oxazoles by simply changing the boronic acid coupling partner. This is particularly beneficial for the generation of chemical libraries for structure-activity relationship studies.

Table 2: Representative Reaction Scheme for Post-Cyclization Arylation

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4,5-Dimethyloxazole | 1. n-BuLi, THF, -78 °C2. C₂Cl₆ | 2-Chloro-4,5-dimethyloxazole |

| 2 | 2-Chloro-4,5-dimethyloxazole, (3-Bromophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, heat | 2-(3-Bromophenyl)-4,5-dimethyloxazole |

| 3 | 2-(3-Bromophenyl)-4,5-dimethyloxazole | m-CPBA, CH₂Cl₂ | 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide |

Both pre-functionalized and post-cyclization strategies offer viable pathways to 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, with the choice of method being guided by factors such as starting material availability, desired scale, and the need for synthetic versatility.

Reactivity and Reaction Mechanisms

Reactivity Profile of the Oxazole (B20620) N-Oxide System

The presence of the N-oxide functionality profoundly influences the chemical behavior of the oxazole ring. This is primarily due to the introduction of the N-O dipole, which alters the electronic landscape of the heterocyclic system, affecting its aromaticity, stability, and susceptibility to chemical attack.

The N-O bond in an oxazole N-oxide introduces a significant dipole moment, with a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. This charge separation has critical consequences for the electronic structure of the ring. Theoretical studies on similar N-oxide systems have shown that this dipole can cause a distortion of both the sigma (σ) and pi (π) framework of the ring. researchgate.net This distortion can lead to a reduction in the π delocalization across the heterocyclic system, ultimately diminishing its aromatic character. researchgate.net The positively charged nitrogen atom acts as a strong electron-withdrawing group, which decreases the electron density of the oxazole ring, particularly at the adjacent C2 and C5 positions. This electronic pull makes the ring more susceptible to certain types of reactions compared to its non-oxidized oxazole counterpart.

The altered electronic distribution within the 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide ring dictates the preferred positions for chemical attack.

Electrophilic Transformations: The oxazole N-oxide ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the positively charged nitrogen. slideshare.net In standard oxazoles, electrophilic attack, when forced, typically occurs at the C4 or C5 positions. pharmaguideline.comclockss.org For the title compound, the electron-donating methyl groups at the C4 and C5 positions would provide some activation at these sites, making them the most probable targets for any potential electrophilic substitution.

Nucleophilic Transformations: The C2 position in oxazoles is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.comcutm.ac.in The presence of the N-oxide group in 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide further enhances the electrophilicity of the C2 position. Consequently, this position is highly susceptible to attack by nucleophiles. Nucleophilic substitution reactions, however, are often challenging as they can lead to ring cleavage instead of simple displacement. slideshare.netpharmaguideline.com

| Position | Predicted Reactivity toward Electrophiles | Predicted Reactivity toward Nucleophiles | Justification |

|---|---|---|---|

| C2 | Low | High | Adjacent to the positively charged N-oxide and the ring oxygen, making it highly electron-deficient. pharmaguideline.comcutm.ac.in |

| C4 | Moderate | Low | Activated by an electron-donating methyl group, but less influenced by the N-oxide's electron withdrawal. pharmaguideline.com |

| C5 | Moderate | Moderate | Activated by a methyl group and adjacent to the electron-withdrawing N-oxide group. |

A characteristic feature of the oxazole N-oxide system is its propensity to undergo ring-opening reactions. The combination of ring strain and reduced aromaticity induced by the N-O dipole makes the heterocyclic core less stable compared to simple oxazoles. researchgate.net Nucleophilic attack, especially at the C2 position, frequently results in the cleavage of the oxazole ring rather than a substitution reaction. slideshare.netpharmaguideline.com This reactivity can be exploited synthetically to generate open-chain structures from the cyclic precursor. Furthermore, reactions such as oxidation by agents like ozone or potassium permanganate (B83412) can also lead to the fragmentation of the oxazole ring system. pharmaguideline.comnih.gov Even deprotonation at the C2 position under certain conditions can trigger a ring-opening cascade to yield isonitrile products. cutm.ac.inwikipedia.org

Transformations Involving the 3-Bromophenyl Substituent

The 3-bromophenyl group at the C2 position of the oxazole ring serves as a key functional handle for a variety of synthetic modifications, most notably through palladium-catalyzed reactions.

The carbon-bromine bond on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for forming carbon-carbon bonds. libretexts.orgnih.gov In the context of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, the bromo substituent can be readily coupled with a wide range of aryl or vinyl boronic acids or their esters. libretexts.orgunistra.fr

The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 3-bromophenyl group. libretexts.org

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation nih.govthieme-connect.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation youtube.com |

| Solvent | Toluene, Dioxane, Water mixtures | Reaction medium nih.govmdpi.com |

This reaction is highly versatile and tolerates a wide array of functional groups, making it a cornerstone of modern organic synthesis for creating complex biaryl structures. nobelprize.orgthieme-connect.com

Beyond C-C bond formation, the bromo site on the phenyl ring is also amenable to the formation of bonds between carbon and various heteroatoms, such as nitrogen, oxygen, or sulfur. These transformations are also typically catalyzed by transition metals like palladium or copper. mdpi.comnih.gov Reactions such as the Buchwald-Hartwig amination allow for the construction of C-N bonds by coupling the aryl bromide with amines. Similarly, C-O bonds can be formed through coupling with alcohols or phenols, and C-S bonds via coupling with thiols. These methods provide powerful pathways to introduce diverse functionalities and build complex molecular architectures. mdpi.comlibretexts.org

| Reaction Type | Heteroatom Source | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | C-N | Palladium catalyst with a phosphine (B1218219) ligand (e.g., BINAP, XPhos) |

| Buchwald-Hartwig Etherification | Alcohol or Phenol (ROH) | C-O | Palladium or Copper catalyst |

| Thioetherification | Thiol (RSH) | C-S | Palladium or Copper catalyst |

Functional Group Interconversions on the Bromophenyl Ring

The presence of a bromine atom on the phenyl ring of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide serves as a versatile handle for a variety of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. The bromo-substituent allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives while keeping the oxazole N-oxide core intact.

One of the most significant transformations is the Suzuki coupling reaction. This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. For the analogous non-N-oxide compound, 2-(4-bromophenyl)-4,5-dimethyloxazole, Suzuki coupling with substituted phenyl boronic acids has been successfully demonstrated. nih.gov This suggests a high probability of success for the N-oxide variant, allowing for the synthesis of various biaryl structures.

Other potential cross-coupling reactions applicable to the bromophenyl moiety include:

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing primary or secondary amines.

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, yielding arylalkyne derivatives.

Stille Coupling: For C-C bond formation using organotin reagents.

Cyanation: Introduction of a nitrile group, which can be a precursor for amines, carboxylic acids, or other nitrogen-containing heterocycles.

The general conditions for these transformations typically involve a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a suitable ligand, a base, and an appropriate solvent. The specific conditions would require optimization for the N-oxide substrate.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki Coupling | R-B(OH)₂ | C-C | Biaryl derivative |

| Buchwald-Hartwig | R₂NH | C-N | Arylamine derivative |

| Sonogashira Coupling | R-C≡CH | C-C | Arylalkyne derivative |

| Heck Coupling | Alkene | C-C | Arylalkene derivative |

| Cyanation | CN⁻ source | C-CN | Arylnitrile derivative |

Table 1: Potential Cross-Coupling Reactions on the Bromophenyl Ring.

Cycloaddition Reactions and Pericyclic Processes

The oxazole N-oxide functionality imparts unique reactivity in cycloaddition and pericyclic processes. The core structure can behave as a 1,3-dipole in cycloaddition reactions or the oxazole ring can act as a diene in Diels-Alder reactions.

[3+2] Dipolar Cycloadditions: The N-oxide group in the oxazole ring makes the molecule a cyclic nitrone. Nitrones are well-established 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. The reaction of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide with an alkene would be expected to yield a fused isoxazolidine (B1194047) ring system. The regioselectivity and stereoselectivity of such cycloadditions are governed by the electronic and steric properties of both the dipole and the dipolarophile, often explained by frontier molecular orbital (FMO) theory. acs.org While direct examples for this specific oxazole N-oxide are not prevalent, the reactivity of analogous oxazoline (B21484) N-oxides in [3+2] cycloadditions is documented, supporting this potential reaction pathway. pharmaguideline.com

Diels-Alder Reactions: The oxazole ring itself can function as a diene in [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles. wikipedia.orgnsf.gov This reaction typically leads to a bicyclic intermediate which can then undergo a retro-Diels-Alder reaction, often with the loss of a small molecule like a nitrile, to yield a new six-membered ring, such as a pyridine (B92270) derivative. nsf.gov The presence of electron-donating groups on the oxazole ring facilitates this reaction. wikipedia.org In the case of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, the two methyl groups at the C4 and C5 positions act as electron-donating substituents, which should enhance the diene character of the oxazole ring and promote its participation in Diels-Alder reactions. The N-oxide functionality may further influence the electronic properties and reactivity of the diene system.

Mechanistic Investigations of Reaction Pathways

The synthesis of substituted oxazoles and their N-oxides can be achieved through various pathways, with methods involving amide activation being particularly versatile. Electrophilic activation of an amide precursor using reagents like triflic anhydride (B1165640) (Tf₂O) is a powerful strategy for heterocycle synthesis. wikipedia.orgnih.gov

A plausible mechanistic pathway for the formation of the 2-aryl-oxazole core involves the reaction of an α-haloketone with a primary amide. However, a more modern and mechanistically intricate approach involves the activation of an α-aryl secondary amide. For the synthesis of a related aminooxazole, the process begins with the activation of an α-arylamide with triflic anhydride. nih.gov This activation generates a highly reactive nitrilium ion intermediate. wikipedia.orgnsf.gov This intermediate is then trapped by a nucleophile. In the context of oxazole formation, an intramolecular nucleophilic attack from a suitably positioned oxygen atom or an intermolecular reaction followed by cyclization leads to the heterocyclic ring. These reactions can feature an "umpolung" (reversal of polarity) at the α-position of the amide, enabling bond formations that are otherwise challenging. nsf.govnih.gov The specific pathway to 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide would likely involve the cyclization of a precursor synthesized via such an amide activation strategy, followed by N-oxidation.

Heteroaromatic N-oxides are known to undergo fascinating photochemical rearrangements upon irradiation with UV light. A central feature of these reactions is the proposed formation of a transient, highly strained three-membered oxaziridine (B8769555) intermediate. mdpi.comyoutube.com Although these bicyclic oxaziridines derived from aromatic N-oxides are typically too unstable to be isolated, their existence is inferred from the final reaction products. mdpi.com

For 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, irradiation would likely excite the molecule, leading to the formation of a fused oxaziridine intermediate. This intermediate is a key branching point for subsequent rearrangements. Potential reaction pathways following oxaziridine formation include:

Rearrangement to Lactams/Amides: The oxaziridine can isomerize to form ring-contracted or ring-opened products, such as lactams or their isomers.

Deoxygenation: The molecule may revert to the parent oxazole, 2-(3-bromophenyl)-4,5-dimethyloxazole, with the loss of an oxygen atom.

Formation of Ring-Expanded Isomers: In some N-oxide systems, the intermediate can lead to seven-membered ring structures like diazoxepines.

The specific outcome of the photorearrangement is highly dependent on the solvent, the wavelength of light used, and the substitution pattern on the heterocyclic ring. mdpi.com

4,5-Dimethyl Substituents: The two methyl groups on the oxazole ring are electron-donating through induction and hyperconjugation. Their presence increases the electron density of the oxazole ring. This has several consequences:

In Diels-Alder reactions , the increased electron density enhances the diene character of the oxazole, making it more reactive towards electron-poor dienophiles. wikipedia.org

In electrophilic substitution (if it were to occur on the oxazole ring), the methyl groups would activate the ring, although such reactions are generally difficult for oxazoles.

The steric bulk of the methyl groups can also influence the approach of reagents, potentially directing the stereochemical outcome of reactions like cycloadditions.

The interplay of these electronic and steric effects determines the precise reactivity and selectivity observed in the various transformations of this molecule.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.

High-Field and Multi-Dimensional NMR (¹H, ¹³C, 2D NMR)

Should ¹H and ¹³C NMR spectra be acquired, they would provide a detailed map of the proton and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the 3-bromophenyl ring and the methyl protons on the dimethyloxazole moiety. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the 1,3-substitution pattern. The two methyl groups at the C4 and C5 positions of the oxazole (B20620) ring would likely appear as singlets, with their chemical shifts indicating their attachment to the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts would differentiate the aromatic carbons from the oxazole ring carbons and the methyl carbons. The carbons attached to the bromine and nitrogen/oxygen atoms would have characteristic chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the bromophenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, confirming the connectivity between the phenyl ring and the oxazole core.

A hypothetical data table for the expected NMR signals is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Methyl (C4/C5) | δ 2.2-2.5 (s, 6H) | δ 10-15 |

| Aromatic (CH) | δ 7.2-8.0 (m, 4H) | δ 120-135 |

| Aromatic (C-Br) | - | δ 122 |

| Aromatic (C-Oxazole) | - | δ 128 |

| Oxazole (C4/C5) | - | δ 130-150 |

| Oxazole (C2) | - | δ 155-165 |

Applications of Advanced Nuclei (e.g., ¹⁵N)

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide valuable insight into the electronic structure of the oxazole N-oxide ring. The chemical shift of the nitrogen atom would be sensitive to the N-oxide functionality and the nature of the substituents on the ring, offering a direct probe of the nitrogen's chemical environment.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide. This precise mass measurement would allow for the calculation of its elemental formula, confirming the presence of bromine, carbon, hydrogen, nitrogen, and oxygen in the correct proportions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum.

Fragmentation Studies for Structural Elucidation

Analysis of the fragmentation pattern in the mass spectrum (e.g., from MS/MS experiments) would help to confirm the structure of the molecule. Key fragmentation pathways would likely involve the cleavage of the bond between the phenyl ring and the oxazole ring, as well as fragmentation of the oxazole ring itself. The observation of fragment ions corresponding to the bromophenyl cation and various fragments of the dimethyloxazole N-oxide moiety would provide strong evidence for the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. For 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic ring and methyl groups.

C=C and C=N stretching vibrations within the aromatic and oxazole rings.

N-O stretching vibration characteristic of the N-oxide functionality.

C-Br stretching vibration.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C/C=N Stretch | 1450-1650 |

| N-O Stretch | 1200-1350 |

| C-Br Stretch | 500-650 |

Without access to peer-reviewed studies or spectral data repositories containing the experimental characterization of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, a more detailed and data-driven article cannot be constructed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational characteristics of a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint.

For 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components. Key vibrational modes would include the stretching of the N-O bond in the oxazole N-oxide ring, which is a prominent feature in such compounds. Additionally, C=N and C=C stretching vibrations from the oxazole and phenyl rings would appear in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would be observed just below this value. The presence of the bromine atom would be indicated by a C-Br stretching vibration, typically found in the lower frequency "fingerprint" region of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N (Oxazole Ring) | Stretching | 1600 - 1650 |

| C=C (Aromatic/Oxazole) | Stretching | 1450 - 1600 |

| N-O (N-Oxide) | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 650 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While specific Raman data for the title compound are not available, the technique is particularly useful for observing symmetric vibrations and bonds that are weakly active in FT-IR.

In the analysis of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings and the oxazole core. The symmetric breathing modes of the bromophenyl and oxazole rings would likely produce strong, sharp signals. C-C and C=C stretching vibrations within the rings would also be prominent. The technique is less sensitive to highly polar bonds like the N-O group compared to FT-IR, but it can still provide confirmatory data.

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide has not been publicly reported, analysis of similar heterocyclic compounds allows for predictions of its solid-state characteristics. An X-ray diffraction study would reveal the planarity of the oxazole ring and the dihedral angle between the oxazole and the 3-bromophenyl rings. This angle is crucial for understanding the degree of conjugation between the two ring systems. Furthermore, the analysis would identify any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. The precise locations of the bromine atom and the N-oxide oxygen would be unequivocally determined.

Table 2: Expected Data from a Hypothetical X-ray Diffraction Analysis

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, N-O, C=N) |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angle between the phenyl and oxazole rings |

| Intermolecular Interactions | Details of packing forces (e.g., hydrogen bonds, halogen bonds) |

Advanced Electronic and Core-Level Spectroscopies

These advanced techniques probe the electronic structure of the molecule by analyzing the energies of core and valence electrons, offering insights into elemental composition, chemical states, and bonding environments.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom. berstructuralbioportal.org By tuning the X-ray energy to the absorption edge of an element (like Br, O, or N), one can probe its immediate environment. For organic bromine compounds, XAS can distinguish between aliphatic and aromatic C-Br bonds based on the resulting spectra. nih.govresearchgate.netuhi.ac.uk A study of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide using XAS at the Br K-edge could provide precise information about the C-Br bond length and the coordination environment of the bromine atom. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.gov An XPS analysis of the title compound would provide distinct peaks for C 1s, N 1s, O 1s, and Br 3d core levels. The binding energies of these peaks are sensitive to the local chemical environment. For instance, the N 1s binding energy would be shifted to a higher value due to the positively charged nitrogen in the N-oxide moiety. Similarly, the O 1s spectrum could potentially resolve the oxygen in the oxazole ring from the N-oxide oxygen. High-resolution scans of the C 1s region would allow for the deconvolution of signals from carbon atoms in different environments (e.g., C-Br, C-N, C-O, C-C, C-H).

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used for elemental analysis, particularly for identifying elements on a microscopic scale. eag.comwikipedia.org It involves bombarding the sample with a primary electron beam, which causes the emission of "Auger" electrons with kinetic energies characteristic of each element. kratos.comlibretexts.org AES is capable of detecting all elements except H and He. carleton.edu While less commonly used for detailed chemical state analysis of complex organic molecules compared to XPS, AES could be employed to map the elemental distribution on the surface of a sample of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, confirming the presence and spatial relationship of bromine, nitrogen, and oxygen on the micro-scale. carleton.edu

Computational and Theoretical Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For a compound like 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, a variety of methods can be employed to model its electronic and structural properties with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational expense, making it suitable for studying relatively large organic molecules. DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as molecular orbital energies.

In studies of related oxazole (B20620) derivatives, DFT has been successfully used to predict optimized structures, HOMO-LUMO energies, and various chemical reactivity parameters. For instance, in an analysis of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT calculations with the B3LYP functional and a 6–311++G(d,p) basis set were performed to determine its ground state properties. irjweb.com Such calculations for 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide would provide valuable insights into its bond lengths, bond angles, and dihedral angles, forming the foundation for understanding its three-dimensional structure and conformational preferences.

Møller-Plesset Perturbation Theory (MP2) Calculations

Coupled Cluster Methods (e.g., EOM-CCSD)

Coupled Cluster (CC) methods are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method is particularly powerful for studying excited states of molecules. nih.govresearchgate.net This approach can provide detailed information about electronic transitions, which is crucial for understanding the photophysical properties of a compound. For 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, EOM-CCSD calculations could predict its absorption and emission spectra, offering insights into its potential applications in areas such as organic electronics or as a fluorescent probe. These calculations are computationally intensive and are typically performed for smaller systems or to benchmark results from less expensive methods.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. A detailed analysis of the frontier molecular orbitals and aromaticity provides a theoretical framework for predicting how 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For a related oxazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO and LUMO energies were calculated to be -5.6518 eV and -0.8083 eV, respectively, resulting in an energy gap of 4.8435 eV. irjweb.com A smaller energy gap generally implies higher reactivity. A similar FMO analysis for 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide would involve mapping the spatial distribution of the HOMO and LUMO to identify the most likely sites for nucleophilic and electrophilic attack.

Table 1: Frontier Molecular Orbital Data for a Related Oxazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.6518 |

| LUMO | -0.8083 |

| Energy Gap (ΔE) | 4.8435 |

Data for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, for illustrative purposes. irjweb.com

Aromaticity Indices (e.g., HOMA, I_A, ABO)

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. While the parent oxazole ring is considered aromatic, its aromaticity is less pronounced than that of thiazoles. wikipedia.org The introduction of an N-oxide functionality and substituents can further modulate the aromatic character of the ring system.

Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index is based on the deviation of bond lengths from an ideal aromatic system. An HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Other indices include the bond length alternation index (I_A) and the average bond order (ABO).

Table 2: Aromaticity Indices for a Related 1,2-Benzoxazole and its N-oxide

| Compound | HOMA |

|---|---|

| 1,2-Benzoxazole | ~0.74 |

| 1,2-Benzoxazole N-oxide | ~0.55 |

Illustrative data showing the effect of N-oxidation on aromaticity. uoa.gr

Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions involving 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide is fundamental to predicting its chemical behavior and designing synthetic pathways. Computational methods are instrumental in elucidating these complex processes at a molecular level.

Transition State Characterization

The transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. Its characterization is paramount to understanding the kinetics of a reaction. Computational chemistry allows for the precise location of transition state structures and the calculation of their energies. This information is used to determine the activation energy, which is a key factor governing the reaction rate. For any reaction involving 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, identifying the transition state would be a critical step in a mechanistic investigation.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their spatial coordinates. Mapping the PES for a reaction provides a global view of the energy landscape, including reactants, products, intermediates, and transition states. This allows for the exploration of different reaction pathways and the identification of the most energetically favorable route. A detailed PES map for reactions of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide would offer a comprehensive understanding of its reactivity.

Intermolecular Interactions and Adsorption Studies

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of a compound, including its crystal packing, solubility, and interactions with other molecules. For 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, these interactions would be governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom.

Adsorption studies, which investigate the interaction of a molecule with a surface, are important for applications in areas such as catalysis and materials science. Computational modeling can predict the preferred adsorption sites, binding energies, and the nature of the molecule-surface interactions. Such studies for 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide would be essential for exploring its potential use in these fields.

Applications and Future Research Directions

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The oxazole (B20620) ring is a valuable heterocyclic motif found in numerous natural products and medicinally relevant compounds. derpharmachemica.com Oxazole N-oxides, including 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, serve as highly versatile intermediates for the construction of more complex molecular architectures.

The reactivity of the oxazole nucleus allows it to participate in various transformations. A key reaction is the Diels-Alder cycloaddition, where the oxazole ring can act as a diene. This reaction provides a powerful method for constructing pyridine (B92270) derivatives, which are fundamental building blocks in pharmaceuticals and agrochemicals. pharmaguideline.comwikipedia.org The initial cycloaddition adduct can be further manipulated to yield highly substituted pyridine rings, a transformation that is central to the synthesis of molecules like Vitamin B6. wikipedia.org

Furthermore, the substituents on the oxazole ring and the phenyl group of 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide offer multiple points for chemical modification. The bromine atom on the phenyl ring is particularly significant, as it serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the straightforward introduction of diverse aryl, alkyl, or alkynyl groups, dramatically expanding the molecular complexity and diversity achievable from this single building block. Such derivatives are valuable intermediates for creating libraries of compounds for biological screening. researchgate.netmdpi.com

The N-oxide group itself can direct or participate in reactions. It can be reduced to the corresponding oxazole or can influence the reactivity of the ring system. In some cases, nucleophilic attack on the oxazole ring can lead to ring-opening, providing access to open-chain structures that are themselves useful synthetic precursors. pharmaguideline.com

Catalytic Applications of Oxazole N-Oxide Derivatives

Heteroaromatic N-oxides have emerged as a distinct and highly active class of Lewis base catalysts in modern organic chemistry. nih.gov The properties of the N-oxide group in compounds like 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide make them and their derivatives promising candidates for various catalytic applications.

Chiral oxazoline-containing compounds are well-established as highly effective ligands in asymmetric catalysis. mdpi.com By analogy, chiral oxazole N-oxides are gaining attention for their potential in controlling stereoselectivity. The N-oxide oxygen atom is a powerful electron-pair donor, capable of coordinating to metals or other Lewis acidic centers. nih.gov By incorporating chiral substituents onto the oxazole backbone, it is possible to design novel chiral ligands. These ligands can coordinate to metal centers, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations, such as Michael additions or nitroaldol reactions. nih.gov The development of such ligands based on the oxazole N-oxide scaffold is an active area of research.

The strong Lewis basicity of the N-oxide moiety allows these compounds to function as organocatalysts, avoiding the need for metal catalysts. nih.gov This is a key principle of green chemistry, reducing potential heavy metal contamination in final products. Chiral heteroaromatic N-oxides have been successfully employed as organocatalysts in several asymmetric transformations, including allylation, propargylation, and allenylation reactions. nih.gov They function by activating a reagent, typically a silicon-based compound, rendering it more reactive and allowing it to add to a substrate in a highly controlled, stereoselective manner.

A primary application of heteroaromatic N-oxides in organocatalysis is the activation of organosilicon reagents, such as allyltrichlorosilane. nih.gov The high affinity of silicon for oxygen, coupled with the strong nucleophilicity of the N-oxide oxygen, facilitates the formation of a hypervalent silicon intermediate. This activation process makes the silicon reagent significantly more reactive. nih.gov This principle is the basis for the Sakurai–Hosomi–Denmark-type allylation reactions, where the N-oxide catalyst facilitates the transfer of an allyl group from silicon to an aldehyde, a crucial carbon-carbon bond-forming reaction in organic synthesis. nih.gov

Table 1: Catalytic Applications of Heteroaromatic N-Oxide Derivatives

| Catalytic Application | Role of N-Oxide | Example Reaction Type |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand backbone | Metal-catalyzed Michael Addition |

| Organocatalysis | Lewis base catalyst | Asymmetric Allylation |

| Reagent Activation | Nucleophilic activation | Activation of Trichlorosilanes |

Advanced Material Science Applications

The application of oxazole N-oxide derivatives in material science is an emerging field with significant potential. The rigid, planar structure of the oxazole ring combined with the electronic properties imparted by the N-oxide and the bromophenyl group can be exploited in the design of novel functional materials.

One area of exploration is in the field of energetic materials. Certain classes of oxazole N-oxides, specifically 1,2,5-oxadiazole-2-oxides (furoxans), are known for their high energy density. mdpi.com The N-oxide group acts as an internal oxidant, contributing to the energetic properties of the molecule. While this is a specific subclass, it highlights the potential for the N-oxide functionality to be incorporated into materials requiring high energy release. mdpi.com

Furthermore, the aromatic and polar nature of the 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide scaffold suggests potential applications in organic electronics. The ability to modify the structure through cross-coupling reactions at the bromine position allows for the synthesis of conjugated systems, which are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The N-oxide group can influence the electronic properties (e.g., electron affinity, ionization potential) of these materials, providing a tool for fine-tuning their performance.

Exploration as Scaffolds in Medicinal Chemistry Research

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its structure is found in a multitude of natural products and synthetic drugs, displaying a vast array of biological activities. derpharmachemica.comresearchgate.net Oxazole-containing compounds are known to bind with high affinity to various enzymes and biological receptors through non-covalent interactions. researchgate.netmdpi.com This has led to the development of drugs with anti-inflammatory, antibacterial, anticancer, and antiviral properties. researchgate.netiajps.com

The compound 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide represents a valuable starting point for drug discovery programs. The oxazole N-oxide core provides a unique three-dimensional structure and electronic distribution for interaction with biological targets. The N-oxide moiety itself can form critical hydrogen bonds with receptor sites and can act as a bioisostere for other functional groups, like a carbonyl group. nih.gov

The key advantage of this scaffold is the potential for chemical diversification. As mentioned, the bromine atom allows for the attachment of a wide variety of chemical groups, enabling the synthesis of a large library of analogues. This approach, known as Structure-Activity Relationship (SAR) studies, is fundamental to modern drug discovery. By systematically varying the substituent introduced at the bromine position and testing the biological activity of the resulting compounds, medicinal chemists can identify molecules with optimized potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The diverse biological activities reported for oxazole derivatives make this scaffold a promising platform for developing novel therapeutic agents against a wide range of diseases. researchgate.netiajps.com

Table 2: Reported Biological Activities of Oxazole-Based Scaffolds

| Biological Activity | Therapeutic Area |

|---|---|

| Antibacterial researchgate.netiajps.com | Infectious Diseases |

| Antifungal researchgate.net | Infectious Diseases |

| Anticancer researchgate.netnih.gov | Oncology |

| Anti-inflammatory researchgate.net | Immunology |

| Antiviral researchgate.net | Infectious Diseases |

| Antitubercular researchgate.net | Infectious Diseases |

| Antidiabetic researchgate.net | Metabolic Diseases |

Design Principles for Biologically Relevant Derivatives

The design of biologically relevant derivatives of 2-(3-bromophenyl)-4,5-dimethyloxazole-3-oxide is guided by established medicinal chemistry principles aimed at optimizing pharmacokinetic and pharmacodynamic properties. Key strategies involve modification of the core scaffold, including the phenyl ring, the oxazole core, and the N-oxide functionality, to enhance biological activity, selectivity, and metabolic stability.

Modification of the Phenyl Ring: The 3-bromophenyl moiety is a critical component for potential modifications. The bromine atom can be substituted with other halogens (e.g., chlorine, fluorine) or bioisosteric groups to modulate lipophilicity and electronic properties, which can influence target binding and membrane permeability. For instance, the introduction of fluorine is a common strategy to improve metabolic stability and binding affinity. Furthermore, the position of the substituent on the phenyl ring can be altered to explore the steric and electronic requirements of a potential binding pocket. The synthesis of derivatives with substituents at the ortho- or para-positions could lead to compounds with altered biological profiles.

Role of the N-Oxide Group: The N-oxide group is a key feature of the molecule, contributing to its polarity and potential for hydrogen bonding. It can also influence the metabolic fate of the compound. Derivatives can be designed where the N-oxide is reduced to the corresponding oxazole to investigate the importance of this functional group for biological activity. Additionally, the electronic effects of the N-oxide can be modulated by the substituents on the oxazole ring.

The design of novel derivatives often employs computational methods, such as molecular docking, to predict the binding modes of proposed structures with specific biological targets. For example, in the development of related heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives, molecular docking has been used to predict interactions with targets like the estrogen receptor. nih.gov This in-silico approach can help prioritize the synthesis of compounds with the highest likelihood of biological activity.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

A typical SAR exploration would involve synthesizing a library of analogs and evaluating their activity in a relevant in vitro assay. The data from such studies can be tabulated to visualize the impact of different substituents on activity.

Hypothetical SAR Table for 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide Analogs:

| Compound ID | R1 (Phenyl Substitution) | R2 (Oxazole C4) | R3 (Oxazole C5) | N-Oxide Present | In Vitro Activity (IC50, µM) |

|---|---|---|---|---|---|

| Parent | 3-Br | CH3 | CH3 | Yes | Reference Value |

| Analog 1 | 4-Br | CH3 | CH3 | Yes | - |

| Analog 2 | 3-Cl | CH3 | CH3 | Yes | - |

| Analog 3 | 3-F | CH3 | CH3 | Yes | - |

| Analog 4 | 3-Br | H | H | Yes | - |

| Analog 5 | 3-Br | CH3 | CH3 | No | - |

| Analog 6 | 4-F | CH3 | CH3 | Yes | - |

Impact of Phenyl Substitution: By comparing the parent compound with analogs 1, 2, 3, and 6, the effect of the position and nature of the halogen on the phenyl ring can be determined. For example, a shift from a 3-bromo to a 4-bromo substituent (Analog 1) might lead to a decrease or increase in activity, indicating the importance of the substitution pattern for target interaction. Similarly, changing the halogen from bromine to chlorine (Analog 2) or fluorine (Analog 3 and 6) would reveal the influence of electronegativity and atomic size.

Role of Oxazole Methyl Groups: Comparing the parent compound to an analog lacking the methyl groups (Analog 4) would elucidate the contribution of these substituents to the compound's activity. A significant drop in activity would suggest that these groups are important for binding, potentially through hydrophobic interactions.

Significance of the N-Oxide: The comparison between the parent compound and its deoxygenated counterpart (Analog 5) would directly assess the role of the N-oxide functionality. A loss of activity in Analog 5 would indicate that the N-oxide is crucial, possibly for hydrogen bonding or maintaining a specific electronic profile.

In-depth SAR studies on related heterocyclic systems, such as oxazolo[3,4-a]pyrazine derivatives, have demonstrated the power of this approach in identifying potent and selective compounds. nih.gov Such studies often lead to the development of a pharmacophore model, which can guide the design of future generations of compounds with enhanced properties.

Future Perspectives and Emerging Research Areas

The future research directions for 2-(3-bromophenyl)-4,5-dimethyloxazole-3-oxide and its derivatives are likely to be driven by the exploration of their potential biological activities. The oxazole scaffold is a common feature in many biologically active compounds, and the presence of a bromine atom and an N-oxide group provides avenues for diverse chemical modifications and biological investigations.

Exploration of Novel Biological Targets: A primary area for future research will be the screening of this compound and its derivatives against a wide range of biological targets. Given that similar heterocyclic structures have shown activity in various therapeutic areas, including oncology and neuroscience, it would be logical to investigate their potential as enzyme inhibitors (e.g., kinases, methyltransferases) or receptor modulators. nih.govnih.gov High-throughput screening campaigns could identify novel and unexpected biological activities, opening up new avenues for drug discovery.

Development of Advanced Analogs: Future synthetic efforts will likely focus on creating more complex and functionally diverse derivatives. This could involve the use of modern synthetic methodologies, such as microwave-assisted synthesis, which has been successfully employed for the preparation of related imidazo[2,1-b]oxazoles. mdpi.com The development of libraries of compounds with varied substituents will be essential for comprehensive SAR studies and the optimization of lead compounds.

Application in Chemical Biology: Beyond therapeutic applications, derivatives of 2-(3-bromophenyl)-4,5-dimethyloxazole-3-oxide could be developed as chemical probes to study biological processes. For example, by incorporating a fluorescent tag or a photoaffinity label, these molecules could be used to identify and characterize their cellular targets, providing valuable insights into their mechanism of action.

Investigation of Physicochemical Properties: A deeper understanding of the physicochemical properties of this class of compounds is also an important future research direction. Studies on their solubility, stability, and membrane permeability will be crucial for their development as potential drug candidates. The N-oxide functionality, in particular, warrants further investigation regarding its influence on these properties and its potential for prodrug strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in protocols involving bromophenyl derivatives. For example, refluxing tetrazole derivatives with bis(triphenylphosphine)palladium dichloride in dry Et₃N/THF (1:1) under argon for 48 hours, followed by recrystallization, is a viable approach . Catalyst loading (e.g., 0.26 mmol Pd) and solvent ratios significantly impact yield, with THF/Et₃N mixtures favoring stability of intermediates. Optimization requires monitoring reaction time (6–48 hours) and temperature (55°C to reflux) to minimize side reactions.

Q. How can researchers characterize the physical properties of this compound, such as crystallinity or melting point?

- Methodological Answer : X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is critical for crystallographic analysis . Melting points are determined via differential scanning calorimetry (DSC) or capillary methods, with comparisons to structurally similar compounds like 4-(Bromomethyl)-3-methyl-5-phenylisoxazole (mp 72°C) . Consistency in purity (>95% by GC/HPLC) must be verified to avoid discrepancies in reported values.

Q. What safety protocols are recommended for handling brominated oxazole derivatives?

- Methodological Answer : Brominated compounds require strict handling under fume hoods due to potential toxicity. Refer to safety data for analogs like 3-Bromophenylacetic acid (labeled "Warning" for hazardous properties) . Use personal protective equipment (PPE), avoid inhalation, and employ inert atmospheres during synthesis to prevent degradation.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice of this compound be analyzed to predict stability?

- Methodological Answer : Graph set analysis, as proposed by Etter, identifies hydrogen-bonding motifs (e.g., chains, rings) using software like SHELXPRO . For example, directional O–H···N or Br···O interactions in the oxazole ring can be mapped to assess packing efficiency. Comparative studies with non-brominated analogs (e.g., 4,5-dimethyloxazole) reveal how bromine’s electronegativity alters supramolecular architectures .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer : Contradictions often arise from residual solvents or regioisomeric impurities. Use high-field NMR (500 MHz+) with deuterated solvents (e.g., CDCl₃) to distinguish between 3-bromophenyl and 4-bromophenyl isomers. Cross-validate with mass spectrometry (HRMS) and XRD to confirm structural integrity . For example, methyl benzoate derivatives in triazine syntheses show distinct aromatic proton splitting patterns .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions on the oxazole ring?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electron density distributions. The oxazole-3-oxide group directs electrophiles to the C4 position due to resonance stabilization, while the 3-bromophenyl group exerts steric and electronic effects. Compare with experimental data from nitration or halogenation reactions of related compounds .